2-Bromo-3-cyclopropoxy-6-iodopyridine
Description
2-Bromo-3-cyclopropoxy-6-iodopyridine is a halogenated pyridine derivative featuring bromine at position 2, a cyclopropoxy group at position 3, and iodine at position 6. This compound’s structure combines steric bulk (cyclopropoxy) with halogens of varying reactivity (Br, I), making it a candidate for applications in pharmaceutical synthesis, agrochemicals, and cross-coupling reactions.
Properties
Molecular Formula |
C8H7BrINO |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxy-6-iodopyridine |
InChI |
InChI=1S/C8H7BrINO/c9-8-6(12-5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2 |
InChI Key |
HQUXXMXPCPSQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclopropoxy-6-iodopyridine typically involves the bromination and iodination of a pyridine derivative. One common method is the selective bromination of 3-cyclopropoxy-6-iodopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 2-Bromo-3-cyclopropoxy-6-iodopyridine may involve large-scale bromination and iodination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclopropoxy-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
2-Bromo-3-cyclopropoxy-6-iodopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxy-6-iodopyridine involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the cyclopropoxy group can influence the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Properties
A comparative analysis of substituents, molecular formulas, and molar masses highlights key differences (Table 1):
Table 1: Structural Comparison of Halogenated Pyridine Derivatives
*Calculated based on substituent contributions.
Key Observations:
- Steric Effects : The cyclopropoxy group in the target compound introduces greater steric hindrance compared to methyl () or chloro () groups. This may reduce reactivity at adjacent positions in electrophilic substitution reactions.
- Electronic Effects: The cyclopropoxy group is an electron-donating substituent, contrasting with electron-withdrawing groups like chloro () or hydroxy ().
- Halogen Reactivity : Iodine at position 6 (target compound) offers superior leaving-group capability compared to bromine or chlorine, facilitating cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
